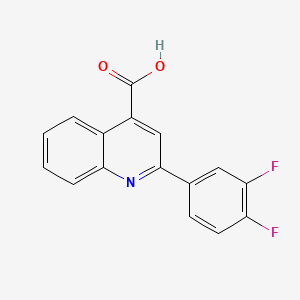![molecular formula C14H12N4O6 B8539938 Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate](/img/structure/B8539938.png)
Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate
Descripción general
Descripción
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable tool in chemical synthesis and biological research.
Métodos De Preparación
The synthesis of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate involves several steps. The primary synthetic route includes the reaction of indazole derivatives with N-hydroxysuccinimide esters under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
Análisis De Reacciones Químicas
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified indazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate involves its ability to form stable covalent linkages with target molecules. This is primarily achieved through inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes such as transcyclooctene . The molecular targets and pathways involved include various biological macromolecules, making it a versatile tool in biochemical research.
Comparación Con Compuestos Similares
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate can be compared with similar compounds such as:
Benzylamino tetrazine N-hydroxysuccinimidyl ester: This compound also features a succinimidyl ester functional group and is used in similar bioorthogonal reactions.
Tetrazine-PEG5-NHS ester: Another compound used for bioorthogonal labeling, but with a polyethylene glycol (PEG) linker for increased solubility and biocompatibility.
The uniqueness of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate lies in its indazole core, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H12N4O6 |
|---|---|
Peso molecular |
332.27 g/mol |
Nombre IUPAC |
methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate |
InChI |
InChI=1S/C14H12N4O6/c1-23-14(22)17-10-4-2-3-9(8(10)7-15-17)16-13(21)24-18-11(19)5-6-12(18)20/h2-4,7H,5-6H2,1H3,(H,16,21) |
Clave InChI |
NYGYORXJYHUSOR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C2=CC=CC(=C2C=N1)NC(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8539908.png)

![(2S)-1-[(4-fluorophenyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B8539926.png)

![1-Piperidineacetamide,n-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-[(4-hydroxyphenyl)methyl]-a-oxo-](/img/structure/B8539949.png)

